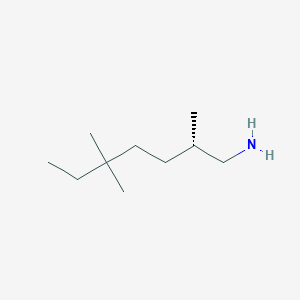![molecular formula C18H22ClN5O B2883838 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide CAS No. 1808704-90-6](/img/structure/B2883838.png)
6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide is a chemical compound with potential therapeutic applications. It is a member of the pyridazine family of compounds, which have been shown to have a wide range of biological activities. In
作用機序
The mechanism of action of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate receptors. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide vary depending on the specific application. In neuroscience, it has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, it has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. In cardiovascular disease, it has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the development of atherosclerosis.
実験室実験の利点と制限
The advantages of using 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide in lab experiments include its potential as a therapeutic agent in various areas of research, its ability to modulate the activity of various neurotransmitters and enzymes, and its relatively simple synthesis method. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects, as well as the potential difficulty in obtaining the compound in large quantities.
将来の方向性
There are several future directions for research involving 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide. These include further investigation into its mechanism of action, potential side effects, and optimal dosing regimens. Additionally, its potential as a therapeutic agent in other areas such as pain management and neurodegenerative diseases could be explored. Finally, the development of more efficient and cost-effective synthesis methods could help to make this compound more widely available for research purposes.
合成法
The synthesis of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide involves the reaction of 6-chloropyridazine-3-carboxylic acid with 1-(4-phenylpiperazin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound.
科学的研究の応用
6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide has been studied for its potential therapeutic applications in various areas such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, it has been shown to have potential as a treatment for depression and anxiety disorders. In cancer research, it has been investigated for its ability to inhibit tumor growth and metastasis. In cardiovascular disease, it has been studied for its potential to reduce inflammation and oxidative stress.
特性
IUPAC Name |
6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c19-17-8-7-16(21-22-17)18(25)20-9-4-10-23-11-13-24(14-12-23)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLVYDMTGOJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=NN=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)


![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)
![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)


![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)
![N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2883768.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2883774.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)